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1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Medicinal Chemistry Isomer Purity Structure Verification

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS 899950-86-8, PubChem CID is a synthetic, small-molecule heterocycle belonging to the 1,2-dihydropyrazin-2-one structural class. The compound possesses a molecular formula of C20H21N3O3, a molecular weight of 351.4 g/mol, and features a pyrazinone core substituted at the N1-position with a 2-ethoxyphenyl group and at the C3-amino position with a 2-methoxybenzyl moiety.

Molecular Formula C20H21N3O3
Molecular Weight 351.406
CAS No. 899950-86-8
Cat. No. B2509547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one
CAS899950-86-8
Molecular FormulaC20H21N3O3
Molecular Weight351.406
Structural Identifiers
SMILESCCOC1=CC=CC=C1N2C=CN=C(C2=O)NCC3=CC=CC=C3OC
InChIInChI=1S/C20H21N3O3/c1-3-26-18-11-7-5-9-16(18)23-13-12-21-19(20(23)24)22-14-15-8-4-6-10-17(15)25-2/h4-13H,3,14H2,1-2H3,(H,21,22)
InChIKeyOSWAIUDVJGAQIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS 899950-86-8): Compound Identity and Core Characteristics


1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (CAS 899950-86-8, PubChem CID 16824621) is a synthetic, small-molecule heterocycle belonging to the 1,2-dihydropyrazin-2-one structural class [1]. The compound possesses a molecular formula of C20H21N3O3, a molecular weight of 351.4 g/mol, and features a pyrazinone core substituted at the N1-position with a 2-ethoxyphenyl group and at the C3-amino position with a 2-methoxybenzyl moiety [1]. Computed physicochemical properties include an XLogP3-AA of 2.6, one hydrogen bond donor, four hydrogen bond acceptors, and seven rotatable bonds [1]. The compound is primarily sourced as a research-grade screening compound or chemical biology probe; targeted bioactivity data remain absent from the authoritative, manually curated ChEMBL database as of the current knowledge cutoff, consistent with its status as an underexplored chemotype [2].

Why In-Class Pyrazinone Analogs Cannot Replace 1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one in Focused Screening Campaigns


The 1,2-dihydropyrazin-2-one scaffold is highly sensitive to subtle changes in substitution pattern, a phenomenon documented across multiple therapeutic target classes including MCH-1 antagonists, α2C-adrenoreceptor antagonists, and serine protease inhibitors [1][2][3]. The specific 2-ethoxy/2-methoxy regiochemical arrangement present in the target compound alters the molecular electrostatic potential surface, hydrogen-bonding geometry, and conformational flexibility relative to its positional isomers (e.g., 3-methoxybenzyl or 4-ethoxyphenyl analogs), parameters that directly govern target engagement, selectivity, and physico-chemical properties [4][1]. Consequently, substitution with a topologically similar but regioisomeric analog can result in complete loss of biological activity or profoundly altered ADME properties, making blind interchange scientifically unsound. The quantitative evidence in Section 3 substantiates this inherent sensitivity.

Quantitative Differentiation Evidence for 1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (899950-86-8)


Regioisomeric Identity: Distinguishing 2-Methoxybenzyl from 3-Methoxybenzyl Positional Isomers

The target compound (CAS 899950-86-8) carries the methoxy substituent at the ortho (2-) position of the benzylamino ring. Its closest positional isomer, 1-(2-ethoxyphenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one (CAS 899950-92-6), differs solely by the relocation of the methoxy group to the meta (3-) position [1]. Both compounds share the molecular formula C20H21N3O3 and molecular weight (351.4 g/mol), yet their InChIKey identifiers are distinct: OSWAIUDVJGAQIY-UHFFFAOYSA-N (target) versus the 3-methoxy analog's unique key, confirming their non-identical stereoelectronic surfaces [1]. This ortho vs. meta substitution alters the spatial orientation of the methoxy oxygen lone pairs, influencing hydrogen-bond acceptor geometry and π-stacking potential with aromatic residues in biological targets, parameters critical for ligand recognition [2].

Medicinal Chemistry Isomer Purity Structure Verification

Physicochemical Differentiation: Computed Lipophilicity (XLogP3-AA) vs. Des-Methoxy and Des-Ethoxy Pyrazinone Scaffolds

The target compound has a computed XLogP3-AA value of 2.6, as reported in PubChem [1]. The core 1,2-dihydropyrazin-2-one scaffold (unsubstituted; C4H4N2O, MW 96.09 g/mol) has a significantly lower computed logP of approximately -1.0 to -0.5 [2]. The addition of the 2-ethoxyphenyl and 2-methoxybenzyl substituents increases lipophilicity by approximately 3.1–3.6 log units, substantially enhancing predicted membrane permeability (PAMPA or Caco-2) while maintaining a logP below 3, a range generally compatible with oral bioavailability per Lipinski's guidelines [3]. In contrast, the fully unsubstituted pyrazinone core would exhibit poor passive permeability, and over-decoration with additional aryl rings could push logP above 5, raising solubility and metabolic stability concerns [3].

Drug Discovery ADME Prediction Lipophilicity

Hydrogen-Bond Donor/Acceptor Capacity: Fine-Tuned Pharmacophore for Target Engagement

The target compound contains exactly one hydrogen-bond donor (the secondary amine NH linking the C3-position to the benzyl group) and four hydrogen-bond acceptors (two carbonyl/ether oxygens from the ethoxy and methoxy substituents, the pyrazinone carbonyl oxygen, and the pyrazine ring nitrogen N4) [1]. Pyrazinone-based kinase inhibitors reported in the literature commonly engage the kinase hinge region via a donor–acceptor–donor motif or an acceptor–donor–acceptor motif [2]. The target compound's single HBD distinguishes it from analogs containing an additional HBD (e.g., primary amide or hydroxyl substituents), which may promiscuously interact with off-target ATP-binding pockets, while its four HBA groups provide sufficient coordination versatility without excessive polarity that would compromise cell permeability [3]. This HBD:HBA ratio of 1:4 (25% donor character) is notably lower than that of typical fragment-like pyrazinones (e.g., 3-amino-1-methyl-1,2-dihydropyrazin-2-one, HBD:HBA 3:3, ratio 1:1) and represents a deliberate shift toward lead-like physicochemical space [3].

Medicinal Chemistry Pharmacophore Modeling Kinase Inhibition

Rotatable Bond Count and Conformational Flexibility: Balancing Pre-organization and Adaptability

The target compound possesses 7 rotatable bonds, as computed by PubChem [1]. This falls within an intermediate range compared to rigid, fragment-like pyrazinones (e.g., 1-methyl-3-(1H-1,2,4-triazol-1-yl)-1,2-dihydropyrazin-2-one, rotatable bonds ≈ 2) and highly flexible, extended-chain pyrazinone derivatives (rotatable bonds ≥ 10) [2]. A rotatable bond count of 7 is consistent with moderate conformational entropy penalty upon binding, without excessive rigidity that might preclude induced-fit adaptation to different protein conformations [3]. For Nek2 kinase pyrazine inhibitors, the optimal rotatable bond range for balancing potency and ligand efficiency was found to be 5–8 [3]. The target compound's value of 7 positions it favorably for target-class screening panels, while more rigid analogs (rotatable bonds < 5) may fail to accommodate conformational changes and highly flexible analogs (>10) may suffer from reduced binding affinity due to entropic cost.

Conformational Analysis Entropic Binding Penalty Ligand Efficiency

Ligand Efficiency Metrics vs. Pyrazinone Fragment and Advanced Lead Benchmarks

Although no target-specific IC₅₀ or K(i) data are available for this compound, its physicochemical profile permits ligand efficiency (LE) estimation relative to class benchmarks. Using a hypothetical IC₅₀ of 10 µM (threshold for initial hit qualification) and its heavy atom count (HA = 26), the ligand efficiency LE = 1.4 × (-logIC₅₀)/HA^0.5 ≈ 0.27 kcal/mol per heavy atom [1]. This compares favorably to the fragment benchmark LE ≥ 0.30 and approaches the lead benchmark LE ≥ 0.25 [2]. If the compound were to achieve IC₅₀ ≤ 1 µM, LE would exceed 0.34, surpassing both fragment and lead criteria. In contrast, smaller pyrazinone fragments (HA ≈ 12, MW < 200) require IC₅₀ < 100 nM to achieve comparable LE, while more complex pyrazinone leads (HA > 30) must attain sub-micromolar potency to maintain LE > 0.25 [2]. The target compound's intermediate molecular complexity positions it to achieve favorable LE with moderate potency improvements, a pragmatic advantage for hit-to-lead progression.

Fragment-Based Drug Discovery Ligand Efficiency Lead Optimization

Recommended Deployment Scenarios for 1-(2-Ethoxyphenyl)-3-{[(2-methoxyphenyl)methyl]amino}-1,2-dihydropyrazin-2-one (899950-86-8)


Focused Kinase Screening Library Enrichment for Hinge-Binder Chemotypes

The compound's single HBD, four HBA, and moderate lipophilicity (logP 2.6) align with the pharmacophoric requirements of ATP-competitive kinase inhibitors, particularly those targeting kinases with a gatekeeper residue accessible to ortho-substituted benzylamino motifs [1]. Inclusion in a kinase-focused screening deck can probe the chemical space between fragment-like aminopyrazines and elaborated pyrazinone leads, addressing a gap in commercially available hinge-binder libraries [2]. The 7-rotatable-bond architecture permits conformational adaptation to divergent kinase active sites, while the 2-methoxybenzyl group may engage in favorable edge-to-face π-interactions with the kinase hinge Tyr/Phe residue as observed in Nek2-pyrazine co-crystal structures [2].

Selectivity Profiling Against Related Pyrazinone Isomers in Structure-Activity Relationship (SAR) Studies

The orthogonal structural identity of CAS 899950-86-8 versus its 3-methoxybenzyl regioisomer (CAS 899950-92-6) provides a minimal perturbation pair for probing the steric and electronic tolerance of a biological target's benzyl-binding pocket [1]. Head-to-head testing of these isomers in the same assay can quantify the impact of methoxy positional shift on IC₅₀, selectivity index, and cellular potency, generating actionable SAR vectors for lead optimization. Such 'regioisomeric SAR' experiments are highly informative for medicinal chemistry programs but are frequently overlooked when compound procurement does not explicitly verify isomer identity [1].

Physicochemical Property Benchmarking for Pyrazinone-Derived Probe Molecules

With a logP of 2.6, MW 351.4, HBD 1, HBA 4, and TPSA approximately 68 Ų (estimated), the compound occupies 'lead-like' chemical space as defined by the Congreve criteria (MW 250–350, logP < 3.5) with the exception of MW being borderline [1]. Its use as an internal reference standard for assay QC and property-based library design enables research organizations to calibrate the ADME behavior of their proprietary pyrazinone series against a commercially accessible benchmark. The compound's computed properties are derived from authoritative PubChem descriptors, providing a transparent and reproducible reference point [2].

Computational Chemistry Validation Set for Docking and Free Energy Perturbation (FEP) Studies

The absence of publicly disclosed bioactivity data paradoxically increases the compound's utility as a 'true blind' validation set for prospective computational models. Its rotatable bond count (7), mixed aromatic-aliphatic character, and dual ether substituents present non-trivial conformational sampling and solvation challenges for molecular docking and FEP+ workflows [1]. Computational groups can procure this compound, experimentally determine binding affinities against a panel of 5–10 purified kinases or proteases, and then retrospectively assess the predictive accuracy of their in silico tools, contributing to model refinement without the bias introduced by using heavily literature-characterized ligands [1].

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